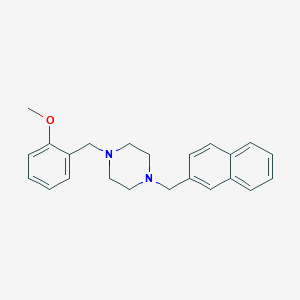

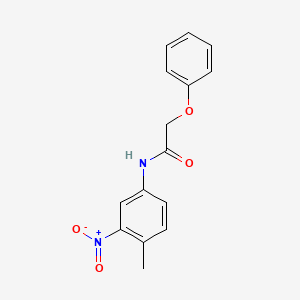

![molecular formula C12H17N7O2 B5868337 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)

6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” is a type of 1,3,5-triazine derivative . It has a molecular formula of C11H15N7O2 and a molecular weight of 277.28 . This compound is part of a class of compounds known as 1,3,5-triazines, which have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol”, often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis

The molecular structure of “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” includes a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains dimethylamino and isopropylamino groups attached to the triazine ring, and an oxy group linking the triazine ring to a pyridazinol ring .Chemical Reactions Analysis

The chemical reactions involving “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” are likely to involve the functional groups present in its structure, such as the amino groups and the oxy group. For instance, the amino groups could potentially undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis

The compound “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” has a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Agriculture: Herbicide Development

Triazine derivatives are widely recognized for their herbicidal properties. They function by inhibiting photosynthesis in susceptible plant species, making them effective weed control agents. The specific structure of 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol suggests that it could be explored for its potential use as a selective herbicide, particularly in the development of new formulations that target resistant weed species .

Medicine: Antitumor Agents

Some triazines exhibit significant biological activity, including antitumor properties. Given the structural similarity of the compound to known antitumor agents, it could be investigated for its efficacy in treating cancers such as lung, breast, and ovarian cancer. Research could focus on its mechanism of action, potential targets within cancer cells, and its pharmacokinetics .

Environmental Science: Polymer Photostabilizers

Triazines are also employed as photostabilizers in polymers to enhance their durability against UV radiation. The compound 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol could be studied for its ability to absorb UV light and stabilize various polymers, which is crucial for extending the life of materials exposed to sunlight .

Biochemistry: Enzyme Inhibition

In biochemistry, triazines have been used as enzyme inhibitors. The specific interactions of triazines with enzymes can be harnessed to regulate biochemical pathways. The subject compound could be analyzed for its potential to inhibit enzymes that are relevant to disease processes or metabolic control .

Materials Science: Advanced Material Synthesis

The reactivity of triazine derivatives makes them suitable for the synthesis of advanced materials. Research could explore the use of 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in creating new materials with desirable properties such as high thermal stability, electrical conductivity, or specific optical characteristics .

Chemical Synthesis: Building Blocks

Triazine derivatives serve as versatile intermediates in organic synthesis. The compound could be utilized as a building block for synthesizing a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. Its reactivity with various nucleophiles and electrophiles could be exploited to create complex molecules .

Analytical Chemistry: Chromatographic Methods

Due to their unique chemical properties, triazines can be used in analytical chemistry as standards or reagents in chromatographic methods. The compound could be investigated for its suitability in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate, identify, and quantify various analytes .

Biotechnology: Siderophore-Mediated Drug Delivery

Triazines have potential applications in biotechnology, such as in siderophore-mediated drug delivery systems. These systems exploit microbial iron transport mechanisms to deliver drugs more effectively. The compound could be researched for its ability to chelate iron and facilitate the transport of therapeutic agents into microbial cells or tumors .

Direcciones Futuras

The future directions for the research and application of “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” and similar compounds could involve exploring their potential biological activities and applications in various fields. For instance, further studies could be conducted to investigate their potential antitumor properties .

Propiedades

IUPAC Name |

3-[[4-(dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O2/c1-7(2)13-10-14-11(19(3)4)16-12(15-10)21-9-6-5-8(20)17-18-9/h5-7H,1-4H3,(H,17,20)(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXMBWRREMXIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)

![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)

![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)

![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)

![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)

![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)